molecular formula C23H26N2O3 B5661277 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine

Cat. No. B5661277
M. Wt: 378.5 g/mol
InChI Key: KNXKROXVMLIZFE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazine derivatives are known for their diverse biological activities and have been studied extensively in medicinal chemistry.

Synthesis Analysis

Piperazine derivatives are typically synthesized through multistep reactions involving cyclocondensation, nucleophilic substitution, or Mannich reactions. For example, in a study by Rajkumar et al. (2014), a synthesis method for piperazine derivatives was achieved using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can exhibit different intermolecular interactions, impacting their physical and chemical properties. For instance, Mahesha et al. (2019) found that while molecules of certain piperazine derivatives are linked by hydrogen bonds, others have no hydrogen bonds, which can influence their structural conformation (Mahesha et al., 2019).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including cyclization, nucleophilic addition, and condensation. These reactions are crucial for modifying the structure and enhancing specific biological activities. For example, Kumar et al. (2017) described the synthesis of piperazine compounds through reactions starting from 2-acetylfuran (Kumar et al., 2017).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. Studies like those by Mahesha et al. (2019) provide insights into how molecular conformations affect the physical properties of these compounds (Mahesha et al., 2019).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-23(14-19-7-6-18-3-1-2-4-20(18)19)25-11-9-24(10-12-25)15-17-5-8-21-22(13-17)28-16-27-21/h1-5,8,13,19H,6-7,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXKROXVMLIZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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